molecular formula C19H16N4OS B2698835 N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)benzamide CAS No. 1172334-12-1

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)benzamide

Katalognummer B2698835
CAS-Nummer: 1172334-12-1
Molekulargewicht: 348.42
InChI-Schlüssel: FRENZCGITJZKFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)benzamide, also known as BPTES, is a small molecule inhibitor that targets the glutaminase enzyme. This enzyme catalyzes the conversion of glutamine to glutamate, which is a crucial process for cancer cell metabolism. Inhibition of glutaminase activity by BPTES has shown promising results in preclinical studies, making it a potential candidate for cancer therapy.

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Properties

Research has led to the design and synthesis of compounds related to N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)benzamide with promising antibacterial and antifungal properties. For instance, novel analogs displaying significant antibacterial activity against pathogens such as Staphylococcus aureus and Bacillus subtilis have been synthesized, highlighting the potential of these compounds in combating bacterial infections (Palkar et al., 2017). Similarly, compounds have been synthesized and characterized with antibacterial and antifungal evaluations, demonstrating their potential as antimicrobial agents (Senthilkumar, Umarani, & Satheesh, 2021).

Anticancer Activity

Several studies have focused on synthesizing and evaluating the anticancer potential of benzamide derivatives. Notably, novel compounds have been synthesized with significant anti-tumor activities, particularly against human tumor cell lines such as breast cancer (MCF-7) and hepatocellular carcinoma (HepG2), suggesting their utility in cancer therapy. These compounds are characterized by their potent anticancer activities and have been evaluated for their effectiveness against various cancer cell lines, showing promise as therapeutic agents (Gomha, Edrees, & Altalbawy, 2016).

Antiviral Properties

The synthesis of novel benzamide-based derivatives has also been explored for their antiviral properties. For example, a study on the synthesis of benzamide-based 5-aminopyrazoles and their derivatives demonstrated significant antiviral activities against the influenza A virus (H5N1), indicating the potential of these compounds in antiviral therapy (Hebishy, Salama, & Elgemeie, 2020).

Molecular Modeling and Mechanism of Action

Research has also focused on understanding the molecular mechanisms underlying the biological activities of these compounds. Studies involving molecular modeling and synthesis have led to insights into their mechanism of action, particularly in relation to anticancer activity. This includes investigations into how these compounds interact with biological targets, such as DNA, to exert their effects, offering a basis for the development of more effective and targeted therapeutic agents (Raffa et al., 2019).

Eigenschaften

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c24-18(15-7-2-1-3-8-15)23(14-13-22-12-6-11-20-22)19-21-16-9-4-5-10-17(16)25-19/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRENZCGITJZKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(CCN2C=CC=N2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.